1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carbonitrile
Overview
Description
1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carbonitrile is a chemical compound with the molecular formula C19H20ClN3 and a molecular weight of 325.84 g/mol This compound is known for its unique structure, which includes a piperidine ring substituted with a benzyl group, a chlorophenyl group, and a carbonitrile group
Preparation Methods
The synthesis of 1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carbonitrile involves several steps. One common method includes the following steps :
Starting Materials: 1-Benzyl-piperidin-4-one, 4-Chloro-phenylamine, and Trimethylsilylcyanide.
Reaction Conditions: The reaction is carried out in glacial acetic acid. The mixture is cooled in a water bath, and trimethylsilylcyanide is added slowly. The reaction mixture is then allowed to warm to room temperature and stirred overnight under nitrogen.
Workup: The reaction mixture is cooled to 0°C, and concentrated ammonium hydroxide is added slowly. The mixture is then extracted with methylene chloride, and the organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is treated with ether to obtain the final product as a white solid.
Chemical Reactions Analysis
1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or chlorophenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism .
Comparison with Similar Compounds
1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carbonitrile can be compared with other similar compounds, such as:
1-Benzyl-4-[(2-chlorophenyl)amino]piperidine-4-carbonitrile: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring.
1-Benzyl-4-[(4-fluorophenyl)amino]piperidine-4-carbonitrile: This compound has a fluorine atom instead of chlorine on the phenyl ring, which may result in different chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-4-(4-chloroanilino)piperidine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3/c20-17-6-8-18(9-7-17)22-19(15-21)10-12-23(13-11-19)14-16-4-2-1-3-5-16/h1-9,22H,10-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMOFVNFPBAHLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)NC2=CC=C(C=C2)Cl)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10242772 | |
Record name | 1-Benzyl-4-((4-chlorophenyl)amino)piperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10242772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
972-20-3 | |
Record name | 4-[(4-Chlorophenyl)amino]-1-(phenylmethyl)-4-piperidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=972-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-4-((4-chlorophenyl)amino)piperidine-4-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000972203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC73396 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73396 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Benzyl-4-((4-chlorophenyl)amino)piperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10242772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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